N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-5-19(23-4,17-9-7-6-8-10-17)14-20-24(21,22)18-13-15(2)11-12-16(18)3/h6-13,20H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHJMZMXVCUZRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=C(C=CC(=C1)C)C)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution.
- Table 1: Common Reactions Involving this compound
Reaction Type Product Type Yield (%) Oxidation Aldehydes/Carboxylic Acids 64% Reduction Primary/Secondary Amines 80% Substitution Nitro/Halogenated Compounds 70%
Biology
- Biological Activity :
- Investigated for potential antimicrobial and anti-inflammatory properties. Studies suggest that the sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzyme activities.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against certain bacterial strains, indicating its potential as an antimicrobial agent .
Medicine
- Therapeutic Applications :
- The compound is being explored for its role as a selective antagonist for adrenergic receptors, which are involved in various physiological processes.
- Case Study : Research indicated that similar sulfonamide compounds showed efficacy in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) by selectively blocking α1D adrenergic receptors .
Industry
-
Industrial Applications :
- Used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of agrochemicals highlights its industrial relevance.
- Table 2: Industrial Uses of this compound
Application Area Specific Use Pharmaceutical Intermediate for drug synthesis Agrochemical Synthesis of pest control agents Specialty Chemicals Production of fine chemicals
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide: Shares a similar methoxy-phenylbutyl substituent but differs in the acetamide group and naphthalenyl moiety.
N-(2-methoxy-2-phenylbutyl)acetamide: Similar structure but lacks the sulfonamide group, which affects its chemical reactivity and biological activity.
Uniqueness: N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide is unique due to its combination of a sulfonamide group with a methoxy-phenylbutyl substituent, which imparts distinct chemical and biological properties
Biological Activity
N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H25NO3S
- Molecular Weight : 347.5 g/mol
- CAS Number : 1797356-02-5
The compound features a sulfonamide group attached to a dimethylbenzenesulfonamide backbone with a methoxy-phenylbutyl substituent. This unique structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. The sulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions. Such interactions may lead to:
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It may reduce inflammation by modulating pathways involved in inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies and Research Findings
-
Antimicrobial Testing :
- A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential as an antimicrobial agent .
- Inflammation Models :
- Comparison with Other Sulfonamides :
Data Table: Biological Activity Summary
| Activity Type | Test Organisms/Models | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |
| Escherichia coli | Significant growth inhibition | |
| Anti-inflammatory | Animal models (e.g., carrageenan-induced paw edema) | Reduction in inflammatory markers |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing N-(2-methoxy-2-phenylbutyl)-2,5-dimethylbenzenesulfonamide, and how can intermediates be optimized for yield?
- Methodology : Multi-step synthesis typically involves:
- Sulfonylation : Reacting 2,5-dimethylbenzenesulfonyl chloride with a substituted amine precursor (e.g., 2-methoxy-2-phenylbutylamine) under anhydrous conditions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Yield optimization : Adjust stoichiometry (1.2:1 sulfonyl chloride to amine) and reaction time (12–24 hrs at 0–5°C) to minimize side products like N,N-disubstituted sulfonamides .
Q. How is the compound structurally characterized to confirm regiochemistry and purity?
- Methodology :
- X-ray crystallography : Resolves bond angles and confirms stereochemistry (e.g., torsion angles between methoxy and phenyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Methoxy protons (δ ~3.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) distinguish substituents.
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- HPLC-MS : Purity >98% (C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological screening assays are suitable for evaluating this sulfonamide’s bioactivity?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition at 10–100 µM concentrations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Methodology :
- Substituent modulation : Replace the methoxy group with ethoxy or halogens to assess steric/electronic effects on receptor binding .
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., 5-HT2A receptors) and guide synthetic modifications .
- Data validation : Compare in silico predictions with in vitro dose-response curves (IC₅₀ values) .
Q. What analytical challenges arise in distinguishing positional isomers of this compound?
- Methodology :
- Chromatographic separation : Optimize HPLC conditions (e.g., chiral columns, isocratic elution) to resolve 2,5- vs. 3,5-dimethyl isomers .
- Tandem MS/MS : Fragment ions (e.g., m/z 154 for 2,5-dimethyl vs. m/z 168 for 3,5-dimethyl) provide diagnostic peaks .
- Crystallographic differentiation : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Assay condition audit : Check for pH sensitivity (sulfonamides may protonate in acidic media, altering permeability) .
- Metabolite profiling : LC-HRMS to identify Phase I/II metabolites (e.g., O-demethylation products) that may deactivate the compound in vivo .
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in rodent models to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
